molecular formula C7H7BrFN B1379387 4-Bromo-3-fluoro-2,6-dimethylpyridine CAS No. 3726-08-7

4-Bromo-3-fluoro-2,6-dimethylpyridine

Cat. No.: B1379387
CAS No.: 3726-08-7
M. Wt: 204.04 g/mol
InChI Key: PIKKLHFPOBVBSC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H7BrFN It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2,6-dimethylpyridine typically involves the halogenation of 2,6-dimethylpyridine. One common method includes the bromination and fluorination of 2,6-dimethylpyridine using appropriate halogenating agents under controlled conditions. For instance, a mixture of this compound can be prepared by reacting 2,6-dimethylpyridine with bromine and fluorine sources in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoro-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

4-Bromo-3-fluoro-2,6-dimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3-fluoro-2,6-dimethylpyridine exerts its effects is primarily through its participation in chemical reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate in various organic transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethylpyridine
  • 3-Fluoro-2,6-dimethylpyridine
  • 4-Bromo-3-fluoro-2-methylpyridine

Comparison: 4-Bromo-3-fluoro-2,6-dimethylpyridine is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This dual halogenation allows for more diverse chemical transformations and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-bromo-3-fluoro-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKKLHFPOBVBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3726-08-7
Record name 4-bromo-3-fluoro-2,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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